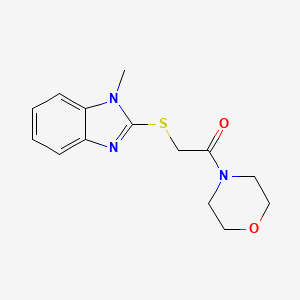
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indole-derived cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
Mechanism of Action
The mechanism of action of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone is similar to that of other synthetic cannabinoids. It acts as a partial agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When this compound binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the reward pathway in the brain is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. This compound has also been found to have a negative impact on the immune system, leading to increased susceptibility to infections and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potency. It is a highly potent synthetic cannabinoid, which makes it useful for studying the effects of cannabinoids on the brain and body. However, its potency also makes it difficult to control the dosage and can lead to unintended side effects. Another limitation of using this compound in lab experiments is its potential for abuse. Due to its psychoactive effects, it can be difficult to control its use in a laboratory setting.
Future Directions
The future directions for research on 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone are numerous. One area of research is the development of new treatments for medical conditions such as chronic pain and anxiety disorders. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, research is needed to develop new methods for controlling the dosage and minimizing the potential for abuse of synthetic cannabinoids such as this compound.
Conclusion
In conclusion, this compound is a potent synthetic cannabinoid that has been extensively studied in scientific research. Its high affinity for the CB1 and CB2 receptors in the brain and body has led to its use in preclinical studies to investigate the mechanisms of action of synthetic cannabinoids and to develop new treatments for a variety of medical conditions. While this compound has advantages as a research tool, its potency and potential for abuse make it a challenging substance to study. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new treatments for medical conditions.
Synthesis Methods
The synthesis of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone involves a multistep process that begins with the reaction of 1-methyl-1H-benzimidazole-2-thiol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction produces 2-(1-methylbenzimidazol-2-yl)sulfanylbutanoyl chloride, which is then reacted with morpholine in the presence of a base to produce this compound.
Scientific Research Applications
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has been used in preclinical studies to investigate the mechanisms of action of synthetic cannabinoids and to develop new treatments for a variety of medical conditions.
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-16-12-5-3-2-4-11(12)15-14(16)20-10-13(18)17-6-8-19-9-7-17/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIMDDITYXDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


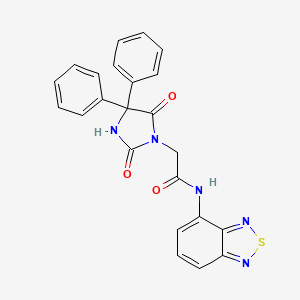
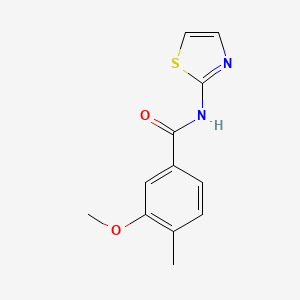
![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![N-[2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-yl]-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide](/img/structure/B7454767.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)
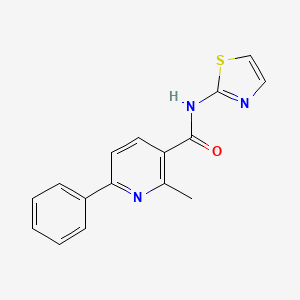
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
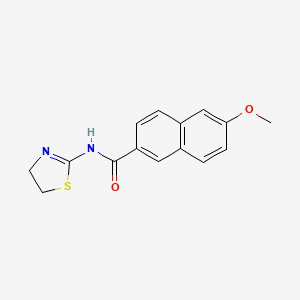
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7454828.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
